Momfluorothrin
Description
Historical Context of Synthetic Pyrethroid Development
The journey of synthetic pyrethroids began with the use of finely ground pyrethrum flower heads as an insecticide in ancient China. pyrethroids.com The active insecticidal compounds, known as pyrethrins (B594832), were identified, but their inherent instability in sunlight and heat, coupled with supply issues related to their agricultural origin, limited their widespread application. sumitomo-chem.co.jppyrethroids.com This prompted chemists to pursue the synthesis of more stable and potent analogs.
A pivotal moment in this endeavor was the elucidation of the structures of pyrethrin I and II in the 1920s by Hermann Staudinger and Leopold Ružička. wikipedia.org This foundational knowledge paved the way for the first successful synthesis of a pyrethroid, allethrin, in 1949 by Schechter and LaForge. nih.govnih.gov Allethrin demonstrated comparable knockdown activity to natural pyrethrins and marked the beginning of the synthetic pyrethroid era. nih.gov
The mid-20th century saw the development of the "first generation" of synthetic pyrethroids. These compounds, including resmethrin (B1680537) and bioresmethrin (B1667281) (invented in 1967), offered greater insecticidal activity and lower mammalian toxicity than natural pyrethrins but still lacked photostability. wikipedia.orgnih.gov The quest for more persistent insecticides suitable for agricultural use led to a "second generation" in the 1970s, with the discovery of compounds like permethrin, cypermethrin (B145020), and deltamethrin, which were significantly more stable in sunlight. pyrethroids.comwikipedia.org A major breakthrough occurred with the development of fenvalerate (B1672596) in 1972, the first commercial pyrethroid that did not possess the traditional cyclopropane (B1198618) ring, expanding the structural possibilities for future pyrethroid design. wikipedia.orgnih.gov
Evolution of Pyrethroid Molecular Design Leading to Momfluorothrin
The evolution of pyrethroid chemistry has been driven by systematic structural modifications of both the alcohol and acid moieties of the parent pyrethrin molecule to enhance desired properties such as insecticidal potency, knockdown speed, and stability. researchgate.nettaylorfrancis.com Researchers at Sumitomo Chemical played a key role in this evolution, leading to the eventual discovery of this compound. sumitomo-chem.co.jp
A key development was the creation of dimefluthrin (B1295995), which incorporated a novel alcohol moiety, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. sumitomo-chem.co.jp Further research focused on modifying the acid portion of the molecule. While many existing pyrethroids featured a cyano group in the alcohol part to enhance efficacy, the acid moiety had remained largely unexplored in this regard. sumitomo-chem.co.jp
This line of inquiry led to the invention of metofluthrin (B10177), a derivative with a 4-methoxymethyl group that exhibited high vapor action and knockdown activity, particularly against mosquitoes. nih.govsumitomo-chem.co.jp The subsequent innovation was the introduction of a cyano group into the acid part of the metofluthrin structure. nih.gov This strategic modification resulted in the creation of this compound, a compound that exhibited exceptionally high knockdown activity against a broader range of household pests, including house flies and cockroaches. sumitomo-chem.co.jpnih.gov this compound is chemically identified as (1R)-trans-(Z)-2,3,5,6-tetrafluoro-4-methoxymethylbenzyl 2,2-dimethyl-3-(2-cyano-1-propenyl) cyclopropanecarboxylate. nih.gov
The physicochemical properties of this compound are detailed in the table below.
| Property | Value |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in organic solvents (e.g., acetone, ethyl acetate); Hardly soluble in water |
| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) |
Table 1: Physicochemical Properties of this compound. Data sourced from a 2014 report by Sumitomo Chemical Co., Ltd. sumitomo-chem.co.jp
Research has shown this compound to have significantly higher knockdown efficacy compared to older pyrethroids. For instance, in aerosol formulations, its activity against house flies is approximately 20 times higher, and against German cockroaches, about 30 times higher than that of tetramethrin. sumitomo-chem.co.jp
The development of this compound illustrates a key trend in modern pyrethroid design: the targeted modification of specific molecular substructures to achieve enhanced performance characteristics against particular insect pests. sumitomo-chem.co.jpnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
609346-29-4 |
|---|---|
Molecular Formula |
C19H19F4NO3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3 |
InChI Key |
DPJITPZADZSLBP-UHFFFAOYSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Isomeric SMILES |
C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Other CAS No. |
1462343-40-3 |
Synonyms |
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate momfluorothrin |
Origin of Product |
United States |
Synthetic Pathways and Molecular Design
Key Synthetic Routes to Momfluorothrin
The synthesis of this compound is a multi-step process that primarily involves the formation of an ester linkage between a specific cyclopropanecarboxylic acid derivative and a fluorinated benzyl (B1604629) alcohol. sumitomo-chem.co.jp
The final key step in the synthesis of this compound is the esterification of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with a derivative of 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid. sumitomo-chem.co.jp This reaction can be achieved through several methods, including the condensation reaction of the corresponding acid halide (where X is a halogen) with the alcohol, a dehydration reaction between the carboxylic acid (X=OH) and the alcohol, or an ester exchange reaction. sumitomo-chem.co.jp The esterification of the alcohol with the acid chloride of the cyclopropanecarboxylic acid is a documented route to afford the final cyclopropane (B1198618) carboxylate which is then converted to this compound. ccspublishing.org.cn
The two primary precursors for this compound synthesis are:
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol : This fluorinated alcohol is a key building block. sumitomo-chem.co.jpccspublishing.org.cn Its synthesis involves the reduction and methylation of an intermediate, which is prepared in a similar manner to other fluorinated building blocks used in agrochemical synthesis. ccspublishing.org.cn This alcohol is also used in the synthesis of another pyrethroid, metofluthrin (B10177). chemicalbook.com
3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid : This acid moiety is a crucial component that contributes to the insecticidal efficacy of this compound. A known process for producing this acid or its salt involves reacting a 3-formyl-2,2-dimethylcyclopropanecarboxylic acid ester with propionitrile (B127096) in the presence of a base. wipo.int
The development of this compound was a result of structural modifications based on synthesizing ester compounds from various cyclopropanecarboxylic acids and 2,3,5,6-tetrafluorobenzyl alcohols. sumitomo-chem.co.jp Notably, this compound was developed by introducing a cyano group to the acid moiety of dimefluthrin (B1295995). ccspublishing.org.cn
Integration of Fluorine Chemistry in Pyrethroid Design
The incorporation of fluorine into pesticide molecules is a common strategy to enhance their biological activity and stability. ccspublishing.org.cnacs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. ccspublishing.org.cnnih.gov
Optimization of Manufacturing Methods for Productivity
Extensive research has been conducted to establish a manufacturing method for this compound that ensures high productivity. sumitomo-chem.co.jp This involves optimizing the reaction conditions for the key synthetic steps, particularly the esterification reaction. The choice of reagents, solvents, and reaction parameters plays a crucial role in maximizing the yield and purity of the final product. While specific details of industrial manufacturing processes are often proprietary, the general synthetic routes provide a framework for these optimization efforts.
Mechanism of Insecticidal Action
Interaction with Voltage-Gated Sodium Channels
The primary insecticidal activity of momfluorothrin, like all pyrethroids, is due to its interaction with voltage-gated sodium channels (VGSCs). regulations.govnih.gov These transmembrane proteins are fundamental to the functioning of the nervous system, responsible for the generation and propagation of electrical signals known as action potentials. nih.govnih.gov
Voltage-gated sodium channels are essential for the rapid depolarization phase of an action potential in excitable cells, such as neurons. nih.gov In response to a change in membrane voltage, these channels rapidly open (activate), allowing an influx of sodium ions that propagates the nerve impulse. nih.govnih.gov Following activation, the channels enter a non-conductive, inactivated state and must return to a closed, resting state before they can be opened again. nih.govnih.gov This precise, timed gating is critical for normal nerve function. nih.gov
Pyrethroids disrupt this normal function by binding to the sodium channels and modifying their gating properties. nih.govnih.gov They slow the kinetics of both channel activation and inactivation, leading to a prolonged opening of the channel. nih.govnih.gov This sustained influx of sodium ions causes a persistent depolarization of the nerve membrane. patsnap.com
Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct poisoning symptoms they induce. regulations.govwho.int this compound is classified as a Type I synthetic pyrethroid. regulations.govmedchemexpress.comtebubio.com
Structurally, the key difference is that Type I pyrethroids lack an alpha-cyano group on the 3-phenoxybenzyl alcohol moiety, whereas Type II pyrethroids possess this group. wikipedia.orgnih.gov This structural difference dictates their interaction with the sodium channel and the resulting neurotoxicological effects. who.int Type I pyrethroids, like this compound, typically cause a moderate prolongation of sodium channel opening. who.int In contrast, Type II pyrethroids induce a much more persistent opening, leading to a longer-lasting disruption of nerve function. who.intnih.gov
This difference in molecular action manifests as distinct poisoning syndromes in mammals. Type I pyrethroids induce a syndrome characterized by aggressive sparring, sensitivity to stimuli, and fine tremors that can progress to whole-body tremors (T-syndrome). regulations.govwho.int Type II pyrethroids cause a syndrome involving pawing, burrowing, profuse salivation, and coarse tremors leading to writhing convulsions (choreoathetosis), known as the CS-syndrome. regulations.govwho.inthbm4eu.eu
| Characteristic | Type I Pyrethroids | Type II Pyrethroids |
|---|---|---|
| Chemical Structure | Lacks an alpha-cyano group. wikipedia.orgnih.gov | Contains an alpha-cyano group. wikipedia.orgnih.gov |
| Effect on Sodium Channels | Moderate prolongation of sodium permeability. who.int | Long-lasting prolongation of sodium permeability. who.intnih.gov |
| Toxicological Syndrome | T-syndrome: Tremors, hypersensitivity, ataxia, and paralysis. who.intwikipedia.org | CS-syndrome: Choreoathetosis, salivation, and convulsions. who.int |
| Example Compounds | This compound, Permethrin, Allethrin, Resmethrin (B1680537). regulations.govcmmcp.org | Cypermethrin (B145020), Deltamethrin, Cyfluthrin, Fenvalerate (B1672596). who.intcmmcp.org |
Cellular and Molecular Responses in Target Organisms
The disruption of sodium channel function by this compound at the molecular level triggers a cascade of physiological responses in insects, culminating in paralysis and death. herts.ac.ukepa.gov
By keeping the sodium channels in a prolonged open state, this compound causes repetitive and uncontrolled firing of nerve impulses. nih.govepa.gov This state of neuronal hyperexcitability overwhelms the insect's central and peripheral nervous systems. regulations.govepa.gov The constant nerve stimulation leads to symptoms such as tremors, lack of coordination, and hyperactivity. epa.gov Ultimately, the persistent depolarization leads to a complete blockage of nerve impulse transmission, resulting in paralysis and the death of the insect. herts.ac.ukpatsnap.comepa.gov Sumitomo Chemical has noted that this compound exhibits an excellent "freezing effect," where insects are promptly immobilized after being knocked down, a characteristic not as prominent in other pyrethroids. sumitomo-chem.co.jp
Constitutive Androstane Receptor (CAR) Activation Pathways
While the primary insecticidal action of this compound targets insect sodium channels, it also interacts with specific nuclear receptors in mammalian systems. medchemexpress.comoup.com Studies have shown that this compound is an activator of the Constitutive Androstane Receptor (CAR). medchemexpress.comoup.commedchemexpress.com This interaction is the basis for its observed effects on the liver in rodent studies. oup.comresearchgate.net
The mode of action (MOA) for liver effects induced by high dietary levels of this compound in rats has been extensively studied and is considered to be mediated by the activation of CAR. oup.comresearchgate.netoup.com This MOA is analogous to that of the classic CAR activator, phenobarbital (B1680315). oup.comresearchgate.net
The key events in this pathway have been characterized through in vivo and in vitro studies:
CAR Activation : this compound directly activates the CAR nuclear receptor. oup.comrsc.org Studies using rat hepatocytes where the CAR gene was knocked down via RNA interference showed a suppression of downstream gene induction by this compound. oup.comoup.com Furthermore, in CAR knockout rats, this compound failed to induce the expression of target genes like CYP2B1/2 mRNA. oup.comoup.com
Altered Gene Expression : CAR activation leads to changes in the expression of specific genes, most notably the induction of Cytochrome P450 enzymes from the CYP2B subfamily. oup.comrsc.org
Cellular Changes : The downstream effects include increased liver weights and hypertrophy of hepatocytes (enlargement of liver cells). oup.comoup.comresearchgate.net
Increased Cell Proliferation : A key event in the rodent liver is an increase in hepatocyte replicative DNA synthesis, indicating cell proliferation. oup.comresearchgate.net This mitogenic response is considered a crucial step leading to tumor formation in rodents. researchgate.net These proliferative effects were observed to be reversible upon cessation of treatment. oup.comresearchgate.net
This CAR-mediated mode of action, involving a non-genotoxic mechanism, has been identified as responsible for the development of hepatocellular tumors in rats exposed to high doses of this compound. tebubio.comoup.comresearchgate.net
| Key Event | Experimental Evidence | Reference |
|---|---|---|
| CAR Activation | Suppressed CYP2B1/2 mRNA induction in CAR-knockdown rat hepatocytes; No induction in CAR knockout rats. | oup.comoup.comrsc.org |
| Altered Gene Expression | Induction of CYP2B enzyme activities and CYP2B1/2 mRNA. | oup.comrsc.org |
| Increased Liver Weight and Hypertrophy | Observed in 2-week and chronic in vivo studies in Wistar rats. | oup.comoup.comresearchgate.net |
| Increased Hepatocyte Proliferation | Increased replicative DNA synthesis observed in rat hepatocytes. | oup.comresearchgate.net |
| Altered Hepatic Foci / Tumors | Formation of eosinophilic hepatocellular foci and liver tumors in chronic bioassays with high dietary levels. | oup.comrsc.org |
Species-Specific Differences in CAR Activation and Cellular Proliferation
The activation of the Constitutive Androstane Receptor (CAR) by this compound and the subsequent biological responses exhibit significant species-specific differences, particularly between rodents and humans. nih.govtandfonline.com Research has shown that while high dietary levels of this compound can induce hepatocellular tumors in Wistar rats, it is not tumorigenic in the liver of CD-1 mice. oup.com This rat-specific tumorigenicity is consistent with the effects of other pyrethroids, such as its structural analogue metofluthrin (B10177), and the natural pyrethrins (B594832). nih.govoup.com
The primary distinction lies in the cellular proliferative response following CAR activation. nih.govtandfonline.com In rodents, particularly rats and mice, CAR activators like this compound are mitogenic, meaning they stimulate cell division. tandfonline.comtandfonline.com Studies demonstrate that this compound administration to Wistar rats leads to increased liver weights, hepatocyte hypertrophy (enlargement of liver cells), and a significant increase in hepatocyte replicative DNA synthesis. oup.commedchemexpress.cnoup.comresearchgate.net This mitogenic response is considered a key event in the mode of action (MOA) for liver tumor formation in rodents. nih.govtandfonline.com The crucial role of CAR in this process was confirmed in studies using CAR knockout rats, where this compound failed to induce hepatocyte replicative DNA synthesis. oup.commedchemexpress.cnoup.com
In stark contrast, human hepatocytes are refractory to the mitogenic effects of this compound and other CAR activators like phenobarbital. nih.govtandfonline.comjst.go.jp While this compound does activate CAR in human liver cells, leading to subsequent events like the induction of cytochrome P450 enzymes, it does not stimulate an increase in replicative DNA synthesis or cellular proliferation. tandfonline.comjst.go.jp This pivotal species difference has been consistently observed in multiple experimental systems, including in vitro studies with cultured primary human hepatocytes and in vivo studies using chimeric mice with humanized livers. nih.govjst.go.jptandfonline.com For instance, one study directly compared the effects on cultured hepatocytes: this compound increased replicative DNA synthesis in rat hepatocytes but had no such effect on human hepatocytes from multiple donors. jst.go.jp Similarly, in humanized chimeric mice, this compound did not increase replicative DNA synthesis in the transplanted human hepatocytes. jst.go.jp
This lack of a proliferative response in human cells is the fundamental reason why the MOA for rodent liver tumor formation by CAR activators is considered qualitatively not plausible for humans. nih.govtandfonline.comeuropa.eu
Table 1: Comparative Effects of this compound on Hepatocytes in Different Species
| Effect | Rat Hepatocytes | Mouse Hepatocytes | Human Hepatocytes |
|---|---|---|---|
| CAR Activation | Yes | Yes (Inferred) | Yes |
| CYP Enzyme Induction (e.g., CYP2B) | Yes | Yes (Inferred) | Yes |
| Hepatocyte Cellular Proliferation (Mitogenesis) | Yes | Yes (General CAR Activators) | No |
| Hepatocellular Tumor Formation | Yes | No | Not Plausible |
Transcriptomic and Proteomic Analysis of CAR Activation
Transcriptomic and proteomic analyses have been instrumental in elucidating the molecular mechanisms underlying this compound's action as a CAR activator. A global gene expression profile analysis conducted on the livers of male Wistar rats treated with this compound revealed a transcriptomic signature similar to that produced by phenobarbital, a classic CAR activator. oup.commedchemexpress.cnnih.govoup.com This provides strong evidence that this compound engages the same molecular pathways. medchemexpress.cn
The activation of CAR by this compound leads to the altered expression of a suite of target genes, most notably those involved in xenobiotic metabolism. medchemexpress.cnregulations.gov A key transcriptomic finding is the significant upregulation of cytochrome P450 (CYP) genes, particularly members of the CYP2B subfamily. oup.commedchemexpress.cn Studies in Wistar rats demonstrated that this compound induces the expression of CYP2B1/2 mRNA. oup.commedchemexpress.cn The direct link to CAR was established through several lines of evidence. In CAR knockout rats, this compound treatment did not result in an increase in CYP2B1/2 mRNA expression. medchemexpress.cnoup.comresearchgate.net Furthermore, using RNA interference (RNAi) techniques to knock down CAR in cultured Wistar rat hepatocytes also suppressed the induction of CYP2B1/2 mRNA by this compound. medchemexpress.cnoup.comnih.gov
Regulatory studies have also involved the analysis of a broader panel of genes in rat liver samples via quantitative real-time polymerase chain reaction (PCR), including CYP1A2, CYP2B1/2, CYP3A1, CYP3A2, and CYP4A1, to characterize the response to this compound. regulations.gov While the primary effect is on CYP2B, these analyses help to build a comprehensive picture of the metabolic enzyme induction profile.
Interestingly, the induction of CYP enzymes is observed across species, even where the proliferative response is absent. In cultured human hepatocytes, this compound treatment led to an increase in CYP2B6 mRNA levels, confirming that the initial step of CAR-mediated gene regulation occurs in human cells. jst.go.jp While detailed proteomic studies focused specifically on this compound are less prevalent in the public literature, integrated transcriptomic and proteomic analyses for other CAR activators like phenobarbital have shown that gene induction at the mRNA level corresponds with increased protein levels of enzymes like CYP2B. nih.govresearchgate.net This integrated -omics approach confirms that CAR activation leads to a functional increase in the corresponding enzymes in both rat and human liver models. nih.gov
Table 2: Key Genes and Proteins Affected by this compound-Mediated CAR Activation
| Gene/Protein | Function | Effect in Rats | Effect in Humans | Supporting Evidence |
|---|---|---|---|---|
| CYP2B1/2 (mRNA) | Xenobiotic Metabolism | Upregulated | N/A (Rodent specific) | qRT-PCR, Microarray, RNAi, CAR-KO models |
| CYP2B6 (mRNA) | Xenobiotic Metabolism | N/A (Human specific) | Upregulated | qRT-PCR in cultured human hepatocytes |
| CYP2B (Enzyme Activity) | Xenobiotic Metabolism | Increased | Increased (Inferred) | Enzyme assays, Proteomics (for class) |
| Genes related to cell proliferation | Cell Cycle Control | Upregulated | No Change | Replicative DNA Synthesis assays, Microarray |
Metabolic and Environmental Fate Pathways
Biotransformation in Biological Systems
In biological systems, momfluorothrin undergoes extensive metabolism, ensuring it does not persist in its original form. regulations.gov The primary enzymes responsible for the metabolism of pyrethroids, the class of insecticides to which this compound belongs, are carboxylesterases and cytochrome P450 (P450) enzymes. regulations.gov
The metabolism of this compound is characterized by several key enzymatic reactions.
Ester Cleavage: The most significant initial step in the metabolic cascade across different biological systems is the hydrolysis of the ester linkage. regulations.govnih.gov This cleavage breaks the molecule into its constituent alcohol and acid moieties. nih.govresearchgate.net In rats, the metabolism of absorbed this compound is so complete that no parent compound is found in the urine. regulations.gov
Oxidation: Following ester cleavage, oxidative processes further degrade the molecule. In aerobic soil, for instance, the breakdown involves the oxidation of benzylic positions and the oxidative cleavage of the propenyl group. sumitomo-chem.co.jpacs.org
Conjugation: After the initial breakdown, the resulting metabolites undergo conjugation to facilitate excretion. In rats, the primary metabolic pathway involves the cleavage of the ester bond, followed by conjugation with glucuronic acid. regulations.gov In lettuce, after ester hydrolysis, the metabolites undergo glucose conjugation, which can be followed by further modification with malonic acid or ribose. nih.gov
The biotransformation of this compound leads to a variety of metabolites, which are then further processed or excreted.
In a study on lettuce, the metabolism of this compound involved ester hydrolysis, yielding its corresponding alcohol and chrysanthemic acid parts. nih.gov These were then subject to conjugation with glucose and subsequent modifications. nih.gov
In aerobic soil, this compound degrades rapidly, with a half-life of 2.0 to 4.2 days. sumitomo-chem.co.jpacs.org The degradation pathway begins with the cleavage of the ester bond, followed by oxidation at the benzylic positions, hydration of the terminal cyano group, and oxidative cleavage of the propenyl group. sumitomo-chem.co.jp These transformation processes ultimately lead to mineralization into carbon dioxide or become strongly adsorbed to the soil. sumitomo-chem.co.jpacs.org
In rats, the metabolism is extensive, with the major pathway being the cleavage of the ester linkage and subsequent conjugation with glucuronic acid, leading to an isomerized glucuronide conjugate. regulations.gov
Table 1: Key Metabolites of this compound in Various Systems
| Metabolite Name | Parent Moiety | System Observed | Transformation Process |
|---|---|---|---|
| 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | Alcohol | Lettuce, Soil, Rats | Ester Cleavage |
| (1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (and its isomers) | Acid | Lettuce, Soil, Rats | Ester Cleavage |
| Glucose Conjugates | Alcohol and Acid | Lettuce | Conjugation |
| Glucuronide Conjugates | Alcohol and Acid | Rats | Conjugation |
This table is generated based on described metabolic pathways and may not be exhaustive.
This compound has two active isomers, 1-R-trans-Z and 1-R-trans-E. Studies have shown that the metabolic profiles for these two isomers are largely similar in lettuce. nih.gov A key finding from research on lettuce is that no isomerization of this compound occurs at any of its chiral carbons during metabolism. nih.gov
Environmental Degradation in Abiotic Systems
In the environment, this compound is subject to degradation by non-biological processes, primarily driven by light and water. The compound is not expected to persist in soil or water. canada.capublications.gc.ca
Sunlight is a key driver of this compound's degradation in the environment. acs.orgresearchgate.net
Ozonolysis: On plant surfaces, such as lettuce leaves, this compound degrades through the oxidative cleavage of the propenyl double bond. nih.gov This reaction is believed to proceed via ozonolysis, where ozone (O3) acts as the major reactant. nih.gov This process leads to the formation of aldehyde and carboxylic acid derivatives. nih.gov Studies on the related compound metofluthrin (B10177) also identified ozonolysis as a primary degradation mechanism, forming a secondary ozonide that decomposes further. researchgate.netresearchgate.net
Photo-induced Oxidation: In addition to ozone, other reactive oxygen species like singlet oxygen can be involved in the degradation process. nih.gov Studies on similar pyrethroids on soil surfaces have confirmed that photo-induced oxidation is a significant degradation pathway, accelerated by irradiation. researchgate.net
Ester Cleavage: Photodegradation can also involve the cleavage of the ester linkage. researchgate.netjst.go.jp Aqueous photolysis studies have confirmed that this compound undergoes photodecomposition to products cleaved at the ester bond. acs.org
The role of abiotic hydrolysis in the breakdown of this compound is dependent on environmental conditions. The compound is stable in acidic and neutral aqueous solutions. sumitomo-chem.co.jp However, it can be decomposed under basic (alkaline) conditions due to its ester structure. sumitomo-chem.co.jp
While stable to hydrolysis under most neutral environmental pH conditions, its breakdown in aquatic systems is often rapid due to microbial action rather than abiotic hydrolysis. publications.gc.ca For instance, in aerobic water-sediment systems, this compound undergoes rapid microbial degradation with half-lives of less than three days. publications.gc.ca Therefore, while abiotic hydrolysis can occur, especially at higher pH, biodegradation is typically the more significant route of transformation in aquatic environments. publications.gc.ca
Degradation in Soil and Water-Sediment Systems
This compound is not expected to persist in the environment, as it is readily degraded by microorganisms in both soil and aquatic systems. publications.gc.cacanada.ca The primary routes of degradation involve microbial action, leading to the breakdown of the molecule. canada.caresearchgate.net
The principal mechanism for the microbial degradation of this compound in soil and water is the cleavage of the ester bond. researchgate.net This hydrolysis reaction splits the molecule into its corresponding alcohol and carboxylic acid components. publications.gc.canih.gov This process is a common detoxification pathway for pyrethroid insecticides, carried out by a variety of soil and water microorganisms that utilize the compound as a carbon source. nih.govscirp.org The breakdown is facilitated by microbial enzymes, such as esterases, which catalyze the hydrolytic cleavage. nih.gov In aquatic environments, this microbial degradation occurs in conjunction with partitioning from the water phase to the sediment. researchgate.net
Following the initial microbial-mediated ester cleavage, the resulting degradation products undergo further transformation. researchgate.net These intermediate metabolites are eventually mineralized, a process where they are converted into simpler inorganic compounds like carbon dioxide (CO₂). researchgate.net
This compound is characterized by its limited persistence in soil and water. canada.ca Its degradation kinetics are influenced by factors such as pH and the presence of light. The compound is stable to hydrolysis in acidic and neutral conditions (pH 4 and 7). However, under alkaline conditions (pH 9), it undergoes hydrolysis. publications.gc.ca Phototransformation, or breakdown in the presence of light, also contributes to its degradation in aquatic environments. publications.gc.ca
Table 1: Environmental Degradation Half-life of this compound
| Degradation Process | Matrix | Conditions | Half-life (DT₅₀) | Reference |
|---|---|---|---|---|
| Hydrolysis | Water | pH 9, 20°C | ~12 days | publications.gc.ca |
| Hydrolysis | Water | pH 9, 25°C | ~7 days | publications.gc.ca |
| Photolysis | Water | pH 4, continuous illumination | ~13 days | publications.gc.ca |
DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration of a substance to degrade.
Foliar Uptake and Metabolism in Plants
Studies conducted on lettuce have provided insight into the foliar uptake and metabolic fate of this compound in plants. nih.gov
When applied to leaf surfaces, this compound gradually volatilizes and penetrates into the plant tissues. nih.gov The degradation process begins on the leaf surface, where oxidative cleavage of the propenyl double bond occurs. This reaction leads to the formation of aldehyde and carboxylic acid derivatives. nih.gov
Once inside the leaf tissues, this compound undergoes further metabolism. The primary pathway is ester hydrolysis, which cleaves the molecule into its alcohol and chrysanthemic acid components. nih.gov These moieties are then subject to conjugation, a common detoxification process in plants. The metabolites are conjugated with sugars, primarily glucose, which can then be further modified with malonic acid or ribose. nih.gov Throughout this metabolic process, no isomerization at any of the chiral carbons of the this compound molecule has been observed. nih.gov
Table 2: Major Metabolic Pathways and Products of this compound in Lettuce
| Location | Metabolic Process | Resulting Products/Metabolites | Reference |
|---|---|---|---|
| Leaf Surface | Oxidative cleavage of the propenyl double bond | Aldehyde and carboxylic acid derivatives | nih.gov |
| Leaf Tissues | Ester hydrolysis | Alcohol and chrysanthemic acid moieties | nih.gov |
| Conjugation (Phase II Metabolism) | Glucose conjugates, followed by malonic acid or ribose modification | nih.gov |
Mechanisms of Insecticide Resistance
Target Site Resistance Mechanisms (e.g., Voltage-Gated Sodium Channel Modifications)
The primary target for pyrethroid insecticides, including momfluorothrin, is the voltage-gated sodium channel (VGSC) in the nervous system of insects. nih.govrothamsted.ac.uk These channels are essential for the generation and propagation of nerve impulses. nih.gov Pyrethroids bind to the VGSC, forcing it to remain open for an extended period, which leads to repetitive nerve firing, paralysis, and ultimately the death of the insect. mdpi.com
Target site resistance, commonly known as knockdown resistance (kdr), is a major mechanism of pyrethroid resistance. mdpi.comresearchgate.net It results from specific point mutations in the gene that encodes the VGSC protein. nih.govplos.org These genetic mutations alter the channel's structure, reducing its sensitivity to the insecticide and preventing the toxic action. rothamsted.ac.uk While numerous mutations have been identified in various pest species that confer resistance to pyrethroids, a specific mutation, L925I, in the alpha-subunit of the VGSC gene has been associated with resistance to compounds including this compound. google.comschweizerbart.de
Table 1: Common Knockdown Resistance (kdr) Mutations in the Voltage-Gated Sodium Channel (VGSC) Gene Associated with Pyrethroid Resistance
| Mutation | Location in VGSC | Associated Resistance Level | Selected Pest Examples |
| L1014F | Domain II, Segment 6 (IIS6) | kdr | House fly, Aedes aegypti, Aphis glycines |
| M918T | Domain II, S4-S5 linker | super-kdr (in combination with L1014F) | House fly |
| V1016G | Domain II, Segment 6 (IIS6) | kdr | Aedes aegypti, Aedes albopictus |
| F1534C | Domain III, Segment 6 (IIIS6) | kdr | Aedes aegypti, Aedes albopictus |
| L925I | Domain II, Segment 5 (IIS5) | kdr | Bed bug, and associated with this compound |
This table summarizes key mutations identified in scientific literature that confer resistance to pyrethroid insecticides by modifying the target site. Data compiled from multiple sources. nih.govplos.orggoogle.comschweizerbart.dejst.go.jp
Metabolic Resistance Mechanisms
Metabolic resistance is another critical pathway by which insects can survive exposure to insecticides. nih.gov This form of resistance occurs when insects develop the ability to detoxify or break down the insecticide at a faster rate than susceptible individuals. hep.com.cn This is often achieved through the increased production or enhanced efficiency of specific detoxification enzymes. science-line.com For pyrethroids, three major families of enzymes are primarily involved in this process. researchgate.netmdpi.com
The detoxification of this compound, like other pyrethroids, is largely accomplished by three main groups of enzymes: cytochrome P450 monooxygenases (P450s), carboxylesterases (CEs), and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov
Cytochrome P450 Monooxygenases (P450s): These enzymes are a diverse group that plays a central role in the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. mdpi.complos.org They primarily detoxify pyrethroids through oxidation. hep.com.cn Overexpression of certain P450 genes is a common mechanism of resistance, leading to higher levels of these enzymes and consequently, a more rapid breakdown of the insecticide. science-line.com
Carboxylesterases (CEs): This group of enzymes is crucial for the detoxification of pyrethroids that contain an ester bond, which they break through hydrolysis. hep.com.cn This action cleaves the pyrethroid molecule into less toxic acid and alcohol components. hep.com.cnresearchgate.net Increased esterase activity, either through gene amplification or the presence of more efficient enzyme variants, is a well-documented cause of pyrethroid resistance. nih.gov
Glutathione S-transferases (GSTs): GSTs are another major family of detoxification enzymes. nih.gov They contribute to resistance by catalyzing the conjugation of glutathione to the insecticide or its metabolites, which makes them more water-soluble and easier to excrete from the insect's body. nih.gov While their role in pyrethroid resistance can sometimes be secondary to P450s and esterases, elevated GST activity is frequently observed in resistant insect strains. mdpi.com
Table 2: Major Detoxifying Enzyme Systems in Metabolic Resistance to Pyrethroids
| Enzyme Family | Primary Detoxification Reaction | Role in Resistance |
| Cytochrome P450 Monooxygenases (P450s) | Oxidation | Breaks down the insecticide molecule, reducing its toxicity. Overexpression is a key resistance mechanism. |
| Carboxylesterases (CEs) | Hydrolysis | Cleaves the ester linkage present in many pyrethroids, inactivating them. |
| Glutathione S-transferases (GSTs) | Conjugation | Attaches glutathione to the insecticide or its metabolites, facilitating excretion. |
This table outlines the functions of the primary enzyme families involved in the metabolic breakdown of pyrethroid insecticides. Data compiled from multiple sources. hep.com.cnnih.govscience-line.comnih.gov
Strategies for Control of Resistant Pest Populations
The management of insecticide resistance is essential to maintain the effectiveness of compounds like this compound. The core principle is to minimize the selection pressure that drives the evolution of resistance. irac-online.org This is typically achieved through an Integrated Pest Management (IPM) framework. chem.garden
Key strategies within an IPM program include:
Monitoring and Thresholds: Regularly scouting for pests to determine their population density. Insecticides should only be applied when pest numbers reach an economic threshold where the potential crop damage justifies the cost of treatment. irac-online.org
Rotation of Insecticides: This is a cornerstone of resistance management. It involves alternating the use of insecticides with different modes of action (MoA). chem.gardenslideshare.net Consistently using insecticides from the same MoA group (like pyrethroids) selects for pests that are resistant to that specific mode of action. By rotating to a different MoA, the surviving pests from the first application are likely to be susceptible to the second, breaking the cycle of resistance development. researchgate.net
Proper Application: Using insecticides at the full recommended label rate is crucial. Under-dosing can allow individuals with partial resistance to survive and reproduce, accelerating the development of resistance in the population. ahdb.org.uk
Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide when used in combination. nih.gov They primarily function by inhibiting the detoxification enzymes that are responsible for metabolic resistance. mdpi.com
A well-known example is piperonyl butoxide (PBO), which inhibits the activity of cytochrome P450 monooxygenases. mdpi.com When mixed with a pyrethroid, PBO prevents the insecticide from being broken down, thereby increasing its toxicity to resistant insects. Plant-derived essential oils have also been shown to act as synergists by inhibiting detoxification enzymes. mdpi.com
Furthermore, research into synergistic insecticide compositions has shown potential for managing resistant pests. For instance, a patent describes a composition containing a nitrophenol compound combined with an insecticidally active compound, such as this compound, which is noted to be effective against agricultural pests that have acquired resistance to existing insecticides. google.com Such combinations can provide a more robust and broad-spectrum method of control, potentially overcoming existing resistance mechanisms. google.com
Structure Activity Relationship Sar Studies
Impact of Molecular Modifications on Insecticidal Efficacy
The development of momfluorothrin involved strategic molecular modifications to its parent compounds. It was discovered through structural alterations of dimefluthrin (B1295995) and its derivative, metofluthrin (B10177). sumitomo-chem.co.jpjst.go.jpoup.com The key modification was the introduction of a cyano (-CN) group into the acid portion of the molecule, specifically by replacing a methyl group on the isobutenyl side chain of dimefluthrin. sumitomo-chem.co.jp This single change resulted in a compound with exceptionally high knockdown activity against various insect pests, including house flies (Musca domestica) and German cockroaches (Blattella germanica). sumitomo-chem.co.jpsumitomo-chem.co.jp
Research demonstrates that this compound exhibits knockdown activity approximately 20 times higher against house flies and 30 times higher against German cockroaches when compared to tetramethrin, a widely used pyrethroid in aerosol formulations. sumitomo-chem.co.jpsumitomo-chem.co.jp This enhancement underscores the critical impact of this specific molecular substitution on the compound's efficacy.
| Insect Pest | Compound | Relative Potency Factor |
|---|---|---|
| House Fly (Musca domestica) | This compound | ~20x higher than Tetramethrin |
| German Cockroach (Blattella germanica) | This compound | ~30x higher than Tetramethrin |
| Common House Mosquito (Culex pipiens pallens) | This compound | ≥8x higher than d-Tetramethrin |
The addition of a cyano group is a hallmark of Type II pyrethroids, which are generally more potent insecticides than their Type I counterparts that lack this group. coresta.orgpnas.orgresearchgate.net In most commercial Type II pyrethroids, such as cypermethrin (B145020) and deltamethrin, the cyano group is located at the alpha-carbon position of the 3-phenoxybenzyl alcohol moiety. nih.govjst.go.jp
This compound is unique among commercial pyrethroids because its cyano group is located in the acid moiety of the molecule, not the alcohol part. sumitomo-chem.co.jp This structural distinction is crucial to its high efficacy. One proposed mechanism for its enhanced activity is that the cyano group may form a hydrogen bond with the target sodium channel protein in the insect's nervous system. jst.go.jpjst.go.jp This action would facilitate stronger noncovalent interactions with the biological target, leading to more effective nerve disruption. jst.go.jp Furthermore, the electron-withdrawing nature of the cyano group in the acid part of this compound has been calculated to lower its degradation potential compared to analogous pyrethroids, potentially contributing to its sustained activity. nih.govacs.org
Stereochemistry—the three-dimensional arrangement of atoms—is a critical determinant of biological activity in pyrethroids. arkat-usa.orgresearchgate.net These molecules often contain multiple chiral centers, resulting in numerous possible stereoisomers, not all of which are equally effective. coresta.orgresearchgate.net
For most pyrethroids, the insecticidal activity is concentrated in the isomer with the (1R) configuration on the cyclopropane (B1198618) ring. arkat-usa.orgresearchgate.net this compound follows this principle, with its chemical name specifying the active (1R,3R) configuration, which is crucial for its biological function. ontosight.ai The molecule also possesses a specific (Z) configuration at the 2-cyano-1-propen-1-yl double bond. nih.govontosight.ai Metabolic studies have confirmed that upon application, no isomerization occurs at any of the chiral centers of this compound, meaning the specific, active stereochemical structure is maintained. nih.govacs.org In Type II pyrethroids that have a cyano group on the alcohol moiety, the (S)-configuration at that chiral carbon (the α-carbon) is typically the most active. pnas.orgresearchgate.netbmj.com While this compound lacks this specific chiral center, the general principle highlights the stringent stereochemical requirements for high insecticidal potency in this class of compounds.
Comparative SAR with Analogous Pyrethroids
The structure-activity relationship of this compound is best understood when compared to its structural analogues. As a derivative of metofluthrin, this compound shares the same 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol component. sumitomo-chem.co.jpoup.com The critical difference lies in the acid moiety, where this compound has a 3-((1Z)-2-cyano-1-propen-1-yl) group, while metofluthrin (and its precursor dimefluthrin) has an isobutenyl group. sumitomo-chem.co.jp This substitution of a methyl group for a cyano group is the primary reason for this compound's significantly enhanced knockdown efficacy. sumitomo-chem.co.jpjst.go.jp
While this compound is classified as a Type I pyrethroid due to the absence of an α-cyano group on the alcohol moiety, its high potency is characteristic of Type II pyrethroids. oup.com This positions it as a hybrid in terms of its structural classification versus its biological effect. Unlike Type II pyrethroids such as cypermethrin, fenvalerate (B1672596), or deltamethrin, where the cyano group on the alcohol side is key to their potent neurotoxicity, this compound achieves a similar high level of activity through the novel placement of the cyano group on the acid side. sumitomo-chem.co.jpnih.govbmj.com This unique structural feature sets it apart and demonstrates a different, yet highly effective, approach to designing potent pyrethroid insecticides.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Momfluorothrin Analysis
Chromatographic techniques are fundamental for separating this compound from complex sample matrices prior to its detection and quantification. nih.gov Gas and high-performance liquid chromatography are the most common separation methods employed for the analysis of pyrethroids. nih.govcdc.gov
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a primary and highly specific method for the analysis of this compound, particularly in environmental samples like soil. epa.govpublications.gc.ca This technique is suitable for pyrethroids as they are generally amenable to GC analysis. nih.gov The methodology typically involves an extraction step, a clean-up procedure, and subsequent analysis by GC-MS/MS. epa.gov
For soil analysis, a common procedure involves extracting residues from a 10 g soil sample with acetone. epa.gov This is followed by a solid-phase extraction (SPE) clean-up using a silica (B1680970) gel cartridge, with the final elution carried out using a mixture of n-hexane and ethyl acetate (B1210297). epa.gov The final extract is then analyzed by GC-MS/MS. epa.gov Detection is often performed using electron impact (EI) ionization in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. epa.gov For this compound, which consists of two isomers, specific parent-daughter ion transitions are monitored for both quantification and confirmation. epa.gov For instance, the mass transitions m/z 177 → 127 and m/z 176 → 125 have been used for the quantitation and confirmation of the two isomers. epa.gov This method has proven to be sufficiently sensitive to determine residues at low concentrations. epa.gov
A comparison of different fast GC-MS techniques for analyzing pyrethroids in food matrices found that while standard electron ionization can have limitations due to the absence of a molecular ion, techniques like triple quadrupole MS/MS offer robust solutions. nih.gov
Table 1: Example GC/MS/MS Parameters for this compound Analysis in Soil
| Parameter | Setting |
|---|---|
| GC Column | Varian Factor Four VF-5 MS (30 m x 0.25 mm, 0.50 µm film) epa.gov |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min epa.gov |
| Oven Program | 70°C (1 min hold), ramp 20°C/min to 240°C, ramp 5°C/min to 260°C, ramp 100°C/min to 320°C (3 min hold) epa.gov |
| Injection Volume | 1 µL epa.gov |
| Ionization Mode | Electron Impact (EI) epa.gov |
| MS Detection | Selected Reaction Monitoring (SRM) epa.gov |
| Monitored Transitions | Isomer 1: 177 m/z → 127 m/z; Isomer 2: 176 m/z → 125 m/z epa.gov |
High-performance liquid chromatography (HPLC) is a dominant analytical separation tool for food contaminants, including pesticide residues, as it can handle low-volatile and thermolabile compounds that are not suitable for GC. nih.govknauer.net For pyrethroid analysis, HPLC is often coupled with ultraviolet (UV) or photodiode array (PDA) detectors. nih.govcdc.govlcms.cz Reversed-phase liquid chromatography with UV detection is one of the most common HPLC approaches for pesticide analysis. knauer.net
While GC-MS/MS is frequently cited for this compound itself, HPLC techniques, especially when coupled with mass spectrometry (LC-MS), are essential tools for analyzing pyrethroids and their metabolites. googleapis.comtaylorfrancis.com The addition of a mass detector to an LC system significantly increases the specificity and selectivity of the method, providing more information in a single analysis. lcms.cz The development of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the use of sub-3 µm particle columns, leading to higher efficiency separations compared to traditional HPLC. lcms.cz For complex samples, preparation steps such as size-exclusion chromatography (SEC) may be used to clean the sample before HPLC analysis. knauer.net
Advanced Spectroscopic and Mass Spectrometric Approaches
Modern spectroscopic and advanced mass spectrometric techniques offer enhanced capabilities for identifying and characterizing this compound and its transformation products.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolite identification studies, which are crucial for assessing the potential toxicity of transformation products. lcms.czijpras.com HRMS instruments, such as Time-of-Flight (TOF), Q-TOF, and Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of elemental compositions for both the parent compound and its metabolites. ijpras.comthermofisher.com This capability is critical for distinguishing between isobaric ions in complex samples. ijpras.com
In metabolomics, HRMS coupled with liquid chromatography (LC) can detect hundreds of compounds in a single run. thermofisher.com The high resolution and accurate mass (HRAM) data generated improves confidence in structural elucidation and regulatory submissions. lcms.czthermofisher.com Techniques like MS/MS and MSⁿ are commonly used to gain further structural information by analyzing fragmentation patterns. thermofisher.com Software tools can then compare these fragmentation patterns against those of the parent compound to pinpoint where metabolic transformations have likely occurred. lcms.cz For pyrethroids, which can have similar fragment ions, the high selectivity of HRMS is particularly advantageous. nih.gov
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a non-destructive analytical technique that provides information about a molecule's chemical structure based on the interaction of light with its chemical bonds. mdpi.comekb.eg Mid-infrared (MIR) spectroscopy is often used to identify specific chemical components due to its high specificity. mdpi.com
While less common for quantitative analysis of trace residues compared to chromatographic methods, IR spectroscopy can be used for qualitative analysis and screening. mdpi.comscirp.org For instance, Mid-infrared spectroscopy has been successfully used to qualitatively analyze lambda-cyhalothrin (B1674341) residues on cabbage leaves. mdpi.com The coupling of spectroscopic techniques with separation methods can create powerful analytical systems. The combination of liquid chromatography with high-resolution mass spectrometry, such as LC-Q-ToF-MS, represents a state-of-the-art approach for the comprehensive analysis of pesticides and their metabolites.
Method Validation and Quantification Limits in Environmental Matrices
Validating analytical methods is a critical requirement to ensure that the data generated is reliable and fit for purpose, whether for risk assessment or monitoring. europa.eu Validation assesses several key parameters, including specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). epa.goveuropa.eu
For this compound, an analytical method for its determination in soil was developed and validated with a target limit of quantitation (LOQ) of 0.01 mg/kg. epa.gov The validation was performed according to established guidelines, such as those from the U.S. EPA and the European Commission. epa.gov The validation process involves fortifying blank control samples at specific concentration levels (e.g., the LOQ and 10 times the LOQ) and analyzing them to determine recovery and repeatability. epa.gov In the validated soil method, five replicates were analyzed per fortification level. epa.gov
Matrix effects are a significant challenge in residue analysis, where components of the sample matrix can interfere with the analyte's signal, causing either suppression or enhancement. nih.gov These effects can vary significantly between different matrices. nih.gov To compensate for matrix effects and potential analyte losses during sample preparation, isotopically labeled internal standards are often used. europa.eunih.gov For the GC-MS/MS method for this compound in soil, calibration functions ranging from 1.0 to 150 ng/mL were used to evaluate the extracts. epa.gov
The method detection limit (MDL) is another important parameter, representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nemi.gov For pyrethroids in water, GC/MS/MS methods can achieve lower MDLs (e.g., 0.5 to 1.0 ng/L) compared to single quadrupole GC/MS (e.g., 2.0 to 6.0 ng/L) due to reduced background noise. nemi.gov
Table 2: Validation Data for this compound in Soil using GC/MS/MS
| Parameter | Value | Reference |
|---|---|---|
| Matrix | Soil (sandy loam) | epa.gov |
| Target LOQ | 0.01 mg/kg | epa.gov |
| Fortification Levels | 0.01 mg/kg (LOQ) and 0.10 mg/kg (10xLOQ) | epa.gov |
| Mean Recovery at LOQ | 88% | epa.gov |
| Mean Recovery at 10xLOQ | 91% | epa.gov |
| Relative Standard Deviation (RSD) at LOQ | 4.8% | epa.gov |
| Relative Standard Deviation (RSD) at 10xLOQ | 2.5% | epa.gov |
Soil Analysis Techniques
The analysis of this compound in soil samples typically involves extraction, cleanup, and subsequent instrumental analysis. A validated method for the determination of this compound (referred to as S-1563 in some studies) in soil utilizes gas chromatography with tandem mass spectrometry (GC-MS/MS). epa.gov
The sample preparation process begins with the extraction of residues from a 10-gram soil sample using acetone. epa.gov This is followed by a cleanup step using solid-phase extraction (SPE) with a silica gel cartridge. epa.gov The analyte is then eluted with a mixture of n-hexane and ethyl acetate. epa.gov The final extract is concentrated and adjusted to a specific volume with ethyl acetate before being analyzed by GC-MS/MS. epa.gov
The quantification is performed in the positive electron impact ionization mode, monitoring two specific parent-daughter ion transitions for each of the two isomers of this compound (S-1563RTZ and S-1563RTE) to ensure both accurate quantitation and confirmation. epa.gov The total concentration of this compound is calculated as the sum of the concentrations of these two isomers. epa.gov
Validation studies for this method have demonstrated its robustness and sensitivity. The limit of quantitation (LOQ) has been established at 0.01 mg/kg or 10 µg/kg. epa.govepa.gov Fortification experiments at the LOQ (0.01 mg/kg) and ten times the LOQ (0.10 mg/kg) have shown acceptable recovery rates, confirming the method's accuracy and precision for analyzing this compound residues in soil. epa.govpublications.gc.ca For instance, recoveries have been reported in the range of 90-91%. publications.gc.ca
General methods for the analysis of pyrethroids in soil often involve microwave-assisted extraction (MAE) followed by cleanup with stacked graphitized carbon and alumina (B75360) SPE cartridges. usgs.gov While these methods are broadly applicable to pyrethroids, specific validation for this compound is necessary. usgs.govcdc.gov
Table 1: GC-MS/MS Parameters for this compound Soil Analysis
| Parameter | Value |
|---|---|
| Analysis Technique | GC/MS/MS |
| Matrix | Soil |
| Limit of Quantitation (LOQ) | 10 µg/kg epa.gov |
| Extraction Solvent | Acetone epa.gov |
| Cleanup | Solid-Phase Extraction (Silica Gel) epa.gov |
| Ionization Mode | Positive Electron Impact epa.gov |
| Recovery Rates | 90 - 91% publications.gc.ca |
Aqueous Sample Analysis
For the determination of pyrethroid insecticides, including this compound, in water samples, various analytical methods have been developed, often centered around gas chromatography/mass spectrometry (GC/MS) or tandem mass spectrometry (GC/MS/MS). usgs.gov These methods are designed to achieve low detection limits due to the high toxicity of pyrethroids to aquatic organisms. canada.ca
A common approach for analyzing pyrethroids in filtered water samples involves an initial solid-phase extraction (SPE) step to concentrate the analytes from the water matrix. usgs.gov This is a crucial step as it allows for the detection of trace amounts of the compounds. Following extraction, the quantification is carried out using GC/MS or GC/MS/MS. usgs.gov
The use of GC/MS/MS is particularly advantageous as it provides lower method detection limits (MDLs) compared to GC/MS. usgs.gov For pyrethroids in general, MDLs in water can range from 2.0 to 6.0 ng/L using GC/MS, and can be improved to 0.5 to 1.0 ng/L with GC/MS/MS. usgs.gov Another highly sensitive method involves high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) coupled with SPE, which can achieve detection limits in the sub-nanogram per liter range (0.0058-0.082 ng/L for a 100 L water sample). sfei.org
Recovery studies for pyrethroid analysis in water, fortified at 10 ng/L, have shown rates ranging from 83% to 107%, with relative standard deviations between 5% and 9%, indicating good method accuracy and precision. usgs.gov While this compound is not expected to be prevalent in drinking water from its labeled uses, these sensitive methods are available for monitoring purposes. regulations.gov The compound is known to break down quickly in water through microbial action, although its degradation in the presence of light is limited. publications.gc.cacanada.ca
Table 2: Analytical Method Performance for Pyrethroid Detection in Water
| Parameter | GC/MS | GC/MS/MS |
|---|---|---|
| Method Detection Limit (MDL) | 2.0 - 6.0 ng/L usgs.gov | 0.5 - 1.0 ng/L usgs.gov |
| Fortified Sample Recovery | 83 - 107% usgs.gov | 83 - 107% usgs.gov |
| Relative Standard Deviation | 5 - 9% usgs.gov | 5 - 9% usgs.gov |
Ecotoxicological Research Perspectives
Mechanistic Studies on Non-Target Organism Interactions
Momfluorothrin, a synthetic pyrethroid insecticide, is recognized for its efficacy against a wide range of pests. However, its introduction into the environment necessitates a thorough understanding of its interactions with non-target organisms. Research into these interactions is crucial for evaluating the broader ecological impact of the compound.
As a class, pyrethroids are known to be very toxic to aquatic invertebrates and fish. rivm.nl this compound is classified as very highly toxic to aquatic organisms, including fish and aquatic invertebrates. canada.capublications.gc.ca The primary mode of action in these organisms involves the disruption of sodium channel function in nerve cells, leading to paralysis and death. unl.edu Aquatic insects are particularly susceptible to pyrethroids, with toxic effects observed at extremely low concentrations, often below 1 part per billion. lsu.edu
Studies have determined specific acute toxicity values for this compound. For instance, the 96-hour median lethal concentration (LC50) for carp (B13450389) is 8.9 µg/L, while the 48-hour median effective concentration (EC50) for Daphnia magna (a small planktonic crustacean) is 7.8 µg/L. The 72-hour median effective concentration (ErC50) for freshwater green algae (Pseudokirchneriella subcapitata) was found to be greater than 4800 µg/L, indicating lower toxicity to this type of aquatic plant. sumitomo-chem.co.jp Due to their hydrophobicity, pyrethroids tend to adsorb to particles and sediments in aquatic environments. rivm.nl
Despite its high aquatic toxicity, the environmental risk of this compound is considered to be limited. canada.capublications.gc.ca This assessment is based on its primary use as a household aerosol spray for crack, crevice, or spot treatments. canada.capublications.gc.ca This application method results in low environmental exposure because only small, limited areas are treated, and the compound is expected to break down quickly in soil and water through microbial action. canada.capublications.gc.ca Therefore, the potential for significant concentrations to reach aquatic ecosystems from its intended use is considered minimal. canada.caregulations.gov
Acute Aquatic Toxicity of this compound
| Test Organism | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|
| Carp (Cyprinus carpio) | 96-hr LC50 | 8.9 | sumitomo-chem.co.jp |
| Water Flea (Daphnia magna) | 48-hr EC50 | 7.8 | sumitomo-chem.co.jp |
| Freshwater Green Algae (Pseudokirchneriella subcapitata) | 72-hr ErC50 | >4800 | sumitomo-chem.co.jp |
This compound, like many broad-spectrum pyrethroid insecticides, is highly toxic to pollinators such as honeybees when they come into direct contact with the spray. canada.capublications.gc.cachem.garden The acute contact toxicity (LD50) for the western honeybee has been measured at 0.21 µg per bee. sumitomo-chem.co.jp In contrast, the acute oral toxicity was lower, with an LD50 value greater than 5.08 µg per bee. sumitomo-chem.co.jp Pyrethroids are neurotoxins that block sodium channels in nerve cells, which can lead to paralysis and death in bees. unl.edubeyondpesticides.org
Research on other pyrethroids has shown that even sublethal concentrations can have significant negative effects on honeybee reproduction, including reduced queen fecundity and lower hatch rates of eggs. beyondpesticides.org Furthermore, some pyrethroids exhibit repellent properties that can decrease the foraging activity of bees on treated crops. unl.eduresearchgate.net While this repellency might reduce the likelihood of bees acquiring a lethal dose, it can also negatively impact pollination services. researchgate.net
Acute Toxicity of this compound to Western Honeybees
| Exposure Route | Endpoint | Value (µg/bee) | Reference |
|---|---|---|---|
| Contact | LD50 | 0.21 | sumitomo-chem.co.jp |
| Oral | LD50 | >5.08 | sumitomo-chem.co.jp |
Environmental Risk Assessment Methodologies for Pyrethroids
The environmental risk assessment for pyrethroids is a structured process that evaluates the potential for adverse ecological effects. montana.eduepa.gov Methodologies typically involve comparing the estimated environmental exposure concentrations with toxicity reference values for various organisms. montana.edubohrium.com In the United States, the EPA's risk assessment considers the risks and benefits of a pesticide's use, and may require mitigation measures, such as vegetative filter strips, to reduce runoff into aquatic habitats. epa.gov In Australia, risk assessments for pesticides in aquatic environments often involve comparing measured water concentrations with established ecosystem protection guidelines. bohrium.com
Risk assessments can be deterministic, using single-point estimates for exposure and toxicity, or probabilistic, which uses distributions of values to characterize the range of possible outcomes. montana.eduresearchgate.net Advanced methodologies for aquatic risk assessment may incorporate factors that influence a pyrethroid's bioavailability, such as the presence of dissolved organic matter, and use species sensitivity distributions to account for toxicity differences across various species. researchgate.netnih.gov For human health risk assessment, computational tools like physiologically based pharmacokinetic (PBPK) models can be integrated with biomonitoring data to estimate internal exposure doses. mdpi.com
A key component of modern pesticide risk assessment is the evaluation of cumulative effects. federalregister.gov The Food Quality Protection Act (FQPA) in the United States mandates that the EPA consider the cumulative risks from exposure to multiple chemicals that share a common mechanism of toxicity. federalregister.govbeyondpesticides.org The EPA has identified that pyrethrins (B594832) and synthetic pyrethroids, including this compound, share a common mechanism of action by acting on voltage-sensitive sodium channels, and therefore conducts cumulative risk assessments for this group. federalregister.govbeyondpesticides.orgepa.gov
The assessment process combines exposure data from all potential sources (dietary, water, residential) for all substances within the common mechanism group. beyondpesticides.orgepa.gov The hazard index approach is one method used to assess cumulative risk, where the exposures to different chemicals are summed after being scaled by their relative potencies. nih.gov However, researchers have noted that the diverse toxic actions and pharmacological effects of different pyrethroids suggest that simple additivity models may not be fully adequate for assessing the risks of combined exposures. nih.gov It is also recognized that mixture toxicity is not always incorporated into the derivation and compliance checking of environmental quality standards for surface water. rivm.nl
Future Research Directions
Elucidation of Novel Metabolic Pathways
A thorough understanding of how momfluorothrin is metabolized in target pests, non-target organisms, and the environment is fundamental. While the metabolism of pyrethroids has been studied, specific pathways for this compound, particularly novel or previously uncharacterized routes, require further investigation.
Pesticide biotransformation in plants and microorganisms can occur through various reactions including oxidation, reduction, hydrolysis, and conjugation. researchgate.net The diversity of these metabolic pathways is influenced by the chemical's structure, the organism, and environmental conditions. researchgate.net For instance, studies on other pyrethroids in plants have shown the formation of glycoside conjugates from metabolites like 3-phenoxybenzyl alcohol. researchgate.net Future research should aim to identify the complete metabolic profile of this compound in various biological systems.
Advanced analytical and computational techniques are crucial for this endeavor. The use of toxicogenomics, which combines toxicology with genomics and bioinformatics, can help predict gene functions within specific molecular pathways and identify genomic biomarkers. researchgate.net Similarly, metabolomics, particularly using high-resolution mass spectrometry, can uncover comprehensive metabolic profiles and identify novel metabolites and perturbed pathways in organisms exposed to the compound. medrxiv.org Studies have already begun to explore the metabolism of this compound in specific agricultural products, such as lettuce, providing a foundation for more extensive research. researchgate.net Investigating the enzymatic processes involved in this compound's breakdown will provide insights into its environmental fate, selectivity, and potential for resistance. researchgate.net
Advanced Strategies for Resistance Management
The development of resistance in target pest populations is a significant threat to the long-term effectiveness of any insecticide. slideshare.net Future research must focus on developing and implementing advanced and sustainable strategies for insecticide resistance management (IRM).
Current IRM strategies that could be optimized for this compound include:
Rotation and Alternation: This involves rotating insecticides with different modes of action (MoA) to prevent the selection of resistant individuals. irac-online.org A "windows" approach, where different MoA are used in specific timeframes or for different pest generations, is a recommended practice. irac-online.org
Mixtures: Using this compound in combination with other insecticides that have a different MoA can be effective, provided there is no cross-resistance. irac-online.org The goal is that individuals resistant to one active ingredient will be controlled by the other. irac-online.org Quantitative genetic models have suggested that using high doses of two different insecticides can be a highly effective strategy to delay the evolution of polygenic resistance. nih.gov
Mosaic Application: This strategy involves applying different treatments in different patches within a field, such that portions of the pest population are exposed to different active ingredients. nih.gov
Preservation of Susceptible Individuals: Maintaining refuges of untreated areas allows susceptible insects to survive and mate with resistant individuals, potentially diluting resistance genes within the population, especially if resistance is a recessive trait. irac-online.org
Effective IRM requires a community-based approach, as the actions of a single farmer are unlikely to succeed in managing resistance across a region. irac-online.org Future research should not only focus on the technical aspects of these strategies but also on the socio-economic factors that influence their adoption by growers. nih.gov
Development of Sustainable Synthetic Approaches
The chemical synthesis of this compound is a key aspect of its production. The current manufacturing process involves the reaction of a 3-(2-cyano-1-propenyl)-2,2-cyclopropanecarboxylic acid derivative with 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. sumitomo-chem.co.jp While a method with high productivity has been established, future research should be directed towards developing more sustainable synthetic routes, aligning with the principles of green chemistry. sumitomo-chem.co.jp
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Key areas for future research in the synthesis of this compound include:
Renewable Feedstocks: Investigating the use of biomass or agricultural waste as starting materials for the synthesis could reduce the reliance on petroleum-based feedstocks. rsc.org
Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net
Catalysis: Developing more efficient and selective catalysts to improve reaction rates, reduce energy consumption, and minimize waste. york.ac.uk
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction conditions, improve safety, and allow for more efficient and scalable production compared to traditional batch processes. chemistryjournals.netyork.ac.uk
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. chemistryjournals.net
By integrating these green chemistry principles, the environmental footprint of this compound production can be significantly reduced. chemistryjournals.net
Further Characterization of Biological Interactions and Selectivity
This compound, like other pyrethroids, exerts its primary insecticidal effect by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects, leading to paralysis and death. regulations.gov However, a deeper understanding of its specific interactions at the molecular level is needed to fully comprehend its selectivity and potential non-target effects.
Future research should focus on:
Target Site Selectivity: Investigating how this compound interacts with different isoforms and states of the sodium channel protein in target pests versus non-target organisms, including beneficial insects, aquatic life, and mammals. ontosight.ainih.gov Biological interactions are dynamic processes where proteins exist in various states (e.g., conformational, covalently modified), and understanding these is crucial for a complete picture of the interaction network. nih.gov
Non-Target Effects: While this compound is designed to be effective against pests, its potential impact on other organisms is an area of ongoing research. ontosight.ai Further studies are necessary to characterize its effects on beneficial insects such as pollinators and the broader ecosystem.
Secondary Targets: Exploring potential secondary biological targets beyond the VGSCs could reveal additional mechanisms of action or off-target effects. hbm4eu.eu
This detailed characterization will aid in refining application strategies to maximize efficacy against pests while minimizing risks to non-target species, contributing to more selective and environmentally compatible pest management programs.
Q & A
Q. What are the key structural features of Momfluorothrin that influence its insecticidal activity?
this compound is a Type I synthetic pyrethroid characterized by a cyclopropane ring, fluorinated aromatic moieties, and a cyano group. Its stereochemistry (e.g., Z,1R,3R configuration) and vinylogous relationship with isomers like 17 (S)-cis-isomer are critical for bioactivity. Methodologically, computational tools such as molecular docking or density functional theory (DFT) can analyze how substituent positions (e.g., fluorine atoms) affect receptor binding or metabolic stability .
Q. How can researchers validate this compound’s activation of the constitutive androstane receptor (CAR) in hepatocellular tumorigenesis?
In vivo rodent models (e.g., Sprague-Dawley rats) are standard for assessing CAR-mediated hepatotoxicity. Researchers should combine histopathological analysis of liver tissues with transcriptional profiling (e.g., RNA-seq) to identify CAR target genes (e.g., Cyp2b10). Dose-response studies must distinguish acute toxicity from chronic carcinogenic effects, with controls for pyrethroid metabolism differences across species .
Q. What standardized protocols exist for assessing this compound’s environmental persistence and non-target toxicity?
OECD Test Guidelines (e.g., TG 307 for soil degradation, TG 201/202 for aquatic toxicity) provide frameworks. For advanced analysis, use LC-MS/MS to quantify metabolites in environmental matrices and compare degradation pathways under varying pH/UV conditions. Ecotoxicological assays with Daphnia magna or Apis mellifera should account for synergies with adjuvants .
Advanced Research Questions
Q. How can contradictions in QSAR model predictions for this compound’s toxicity be resolved?
Integrative QSAR models combining classification- and regression-based approaches improve predictive accuracy. For instance, discrepancies in honeybee toxicity predictions (e.g., underestimation by classification models) may arise from missing descriptors for fluorinated substituent interactions. Cross-validation with experimental LC50 data and inclusion of 3D pharmacophore features (e.g., electrostatic potential maps) can refine model reliability .
Q. What experimental designs address conflicting data on this compound’s hepatocellular tumorigenicity mechanisms?
Contradictions in CAR activation versus oxidative stress pathways require mechanistic disentanglement. Use CAR-knockout rodent models to isolate CAR-dependent effects. Parallel in vitro assays (e.g., HepG2 cells) with ROS scavengers (e.g., N-acetylcysteine) can clarify oxidative damage contributions. Multi-omics integration (proteomics, metabolomics) may identify biomarker panels resolving pathway dominance .
Q. How can stereochemical optimization improve this compound’s target specificity while minimizing off-target effects?
Chiral resolution techniques (e.g., chiral HPLC) paired with enantiomer-specific bioassays are essential. For example, comparing the Z,1R,3R isomer’s insecticidal activity and mammalian cytotoxicity against its enantiomers reveals structure-activity relationships. Molecular dynamics simulations can further predict how stereochemistry alters binding kinetics to insect sodium channels versus mammalian CAR.
Q. What interdisciplinary approaches enhance understanding of this compound’s resistance evolution in vector populations?
Combine genomic sequencing (e.g., identifying kdr mutations in mosquito populations) with enzymatic assays (e.g., esterase/carboxylesterase activity) to map resistance mechanisms. Field trials should integrate spatial modeling (GIS) of resistance hotspots and rotational use with non-pyrethroid insecticides to delay resistance onset.
Methodological Considerations
- Data Validation : Triangulate findings across in vitro, in vivo, and in silico models to mitigate single-model biases.
- Ethical Compliance : Adhere to OECD/ICH guidelines for carcinogenicity studies, including humane endpoints and tissue banking for secondary analyses.
- Reproducibility : Document synthetic protocols (e.g., purity verification via <sup>19</sup>F NMR) and raw data deposition in repositories like Zenodo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
